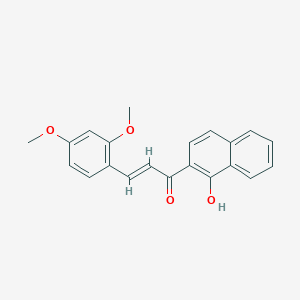
N-(4-bromo-2-methylphenyl)-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-N'-propylurea, also known as Br-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Br-MPA is a urea derivative and is widely used in the synthesis of organic compounds. In
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-propylurea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. By inhibiting these enzymes, this compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease. This compound has also been shown to have anticonvulsant and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using N-(4-bromo-2-methylphenyl)-N'-propylurea in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and caution should be exercised when handling this compound.
将来の方向性
There are several future directions for the use of N-(4-bromo-2-methylphenyl)-N'-propylurea in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. This compound may also have potential applications in the development of new diagnostic tools for these disorders. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other compounds. This may lead to the development of new drugs with improved efficacy and fewer side effects. Overall, this compound has significant potential in the field of scientific research and may lead to the development of new treatments for a variety of disorders.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-N'-propylurea involves the reaction of 4-bromo-2-methylaniline with propyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-N'-propylurea has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of organic compounds, such as urea derivatives, and in the development of new drugs. This compound has also been used in the study of the mechanism of action of certain drugs and in the development of new diagnostic tools.
特性
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWNWDVKSNIRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5367673.png)

![N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
![3-(4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B5367701.png)
![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5367705.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5367709.png)
![3-methyl-8-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5367713.png)
![4-(2-methylphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5367721.png)
![2-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5367725.png)
![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)

![7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5367747.png)

![3-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5367767.png)